molecular formula C28H34N4O B6504804 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbenzamide CAS No. 1005305-36-1

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbenzamide

Cat. No.: B6504804
CAS No.: 1005305-36-1
M. Wt: 442.6 g/mol
InChI Key: AKCCATAOUSHGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbenzamide is a benzamide derivative featuring a dimethylaminophenyl group, a phenylpiperazine moiety, and a 3-methylbenzamide core.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O/c1-22-8-7-9-24(20-22)28(33)29-21-27(23-12-14-25(15-13-23)30(2)3)32-18-16-31(17-19-32)26-10-5-4-6-11-26/h4-15,20,27H,16-19,21H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCCATAOUSHGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Functionalized Diamino-butylbenzamides (Dopamine D3 Receptor Ligands)

Compounds such as 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) and 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7g) share the phenylpiperazine core but differ in their aromatic substituents and linker regions .

  • Key Differences: The target compound lacks halogen substituents (e.g., Cl in 7o and 7g), which may reduce its electrophilic reactivity and metabolic liability. The benzamide core in the target compound replaces the pentanamide linker in 7o/7g, altering conformational flexibility and binding interactions.

Piperazine-Benzamide Derivatives with Phenoxy Substituents

Compounds like 11e, 11f, 11g, and 11h () feature a benzamide core linked to a piperazine ring and phenoxy groups with varying substituents (e.g., methyl, trifluoromethyl, methoxy, hydroxyl) .

  • Comparison: Substituent Effects: The target compound’s 3-methylbenzamide lacks the phenoxy group found in 11e–11h, reducing steric bulk and altering electronic properties. Melting Points: The target compound’s melting point is unlisted, but similar compounds (e.g., 11e: 165°C, 11h: 132°C) indicate solid-state stability suitable for formulation .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This simpler benzamide derivative () retains the 3-methylbenzamide core but replaces the piperazine-ethyl chain with a hydroxy-dimethylethyl group .

  • The hydroxy group in the analog may enhance hydrophilicity, whereas the target compound’s dimethylamino group balances lipophilicity and solubility.

Nicotinamide-Piperazine Hybrids

5-(4-({[4-(2,4-dichlorobenzoyl)piperazin-1-yl]carbonyl}phenyl)-N-[2-(dimethylamino)ethyl]nicotinamide (10u) () incorporates a nicotinamide scaffold and dichlorobenzoyl-piperazine .

  • 10u’s dichlorobenzoyl group introduces strong electron-withdrawing effects, which are absent in the target compound, possibly altering metabolic pathways.

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Properties
Target Compound Benzamide Dimethylaminophenyl, Phenylpiperazine N/A N/A Balanced solubility, CNS potential
7o (Dopamine D3 Ligand) Pentanamide 2,4-Dichlorophenyl, Pyridinyl N/A N/A High electrophilicity, halogenated
11f (Phenoxy-Benzamide) Benzamide Trifluoromethylphenoxy 110–115 71 High yield, electron-withdrawing
N-(2-Hydroxy-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy-dimethylethyl N/A N/A Metal-catalyzed C–H functionalization
10u (Nicotinamide-Piperazine) Nicotinamide Dichlorobenzoyl N/A 22 Low yield, polar scaffold

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis likely parallels methods for 11e–11h (e.g., HBTU-mediated coupling, chromatographic purification) but requires optimization for the dimethylaminophenyl group .
  • Pharmacological Potential: The phenylpiperazine moiety suggests dopamine receptor affinity, similar to 7o/7g, though the absence of halogens may reduce off-target interactions .
  • Physicochemical Properties: The dimethylamino group enhances solubility compared to halogenated analogs, while the 3-methylbenzamide core provides moderate lipophilicity for CNS penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.